molecular formula C9H13BO3 B11910607 [2-(3-Methoxyphenyl)ethyl]boronic acid CAS No. 105869-42-9

[2-(3-Methoxyphenyl)ethyl]boronic acid

Cat. No.: B11910607
CAS No.: 105869-42-9
M. Wt: 180.01 g/mol
InChI Key: SCTAGQZQNPVBJV-UHFFFAOYSA-N
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Description

[2-(3-Methoxyphenyl)ethyl]boronic acid is an organoboron compound characterized by a boronic acid (-B(OH)₂) functional group attached to a 3-methoxyphenethyl scaffold. The methoxy group at the meta position of the phenyl ring introduces electron-donating effects, while the ethyl chain provides spatial separation between the aromatic system and the reactive boron center.

Properties

CAS No.

105869-42-9

Molecular Formula

C9H13BO3

Molecular Weight

180.01 g/mol

IUPAC Name

2-(3-methoxyphenyl)ethylboronic acid

InChI

InChI=1S/C9H13BO3/c1-13-9-4-2-3-8(7-9)5-6-10(11)12/h2-4,7,11-12H,5-6H2,1H3

InChI Key

SCTAGQZQNPVBJV-UHFFFAOYSA-N

Canonical SMILES

B(CCC1=CC(=CC=C1)OC)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary method for synthesizing boronic acids, including (3-Methoxyphenethyl)boronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester, such as B(Oi-Pr)3 or B(OMe)3. This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .

Industrial Production Methods

Industrial production of (3-Methoxyphenethyl)boronic acid follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(3-Methoxyphenethyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Oxidized Boronic Acids: Resulting from oxidation reactions.

    Reduced Boronic Acids: Resulting from reduction reactions.

Scientific Research Applications

(3-Methoxyphenethyl)boronic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Methoxyphenethyl)boronic acid in Suzuki-Miyaura coupling involves the following steps:

Comparison with Similar Compounds

Substituent Position and Electronic Effects

a) Methoxy Substitution Patterns

  • [2-Fluoro-3-methoxyphenyl]boronic acid ():
    The fluorine atom at the ortho position adjacent to the methoxy group creates a stronger electron-withdrawing effect, increasing the boron center's electrophilicity compared to [2-(3-Methoxyphenyl)ethyl]boronic acid. This enhances reactivity in cross-couplings but reduces stability under basic conditions.

b) Linker Variations

  • [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid (): The extended methoxyethyl-phenoxy linker increases molecular weight (MW) and flexibility, improving binding to fungal histone deacetylases (IC₅₀ ~1 µM) compared to the rigid ethyl chain in this compound.

Stability and Reactivity

  • Pinanediol and Glycal Boronates ():
    Boronic esters like RB(Epin) and R(Bpai) exhibit enhanced stability due to steric protection from pinanediol or tetraethyl glycol groups. In contrast, this compound lacks such protection, making it more prone to protodeboronation under acidic conditions.

Data Tables

Table 1: Structural and Electronic Comparison

Compound Substituent Position Key Functional Groups Molecular Weight Notable Properties
This compound Phenyl C3, ethyl -OCH₃, -B(OH)₂ 194.04 Moderate stability, electron-donating
2-Fluoro-3-methoxyphenylboronic acid Phenyl C2, C3 -F, -OCH₃, -B(OH)₂ 173.97 High reactivity, electron-withdrawing
3-Ethoxy-4-methylphenylboronic acid Phenyl C3, C4 -OCH₂CH₃, -CH₃ 180.01 Steric hindrance, moderate donation
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid Phenyl C4, methyl -OCH₂CH₂OCH₃, -B(OH)₂ 316.23 High flexibility, antifungal activity

Key Findings

  • Substituent Position : Meta-methoxy groups (as in this compound) balance electronic donation and steric effects, favoring cross-coupling efficiency over ortho-substituted analogs ().
  • Biological Specificity : Ethyl-linked boronic acids may lack the rigidity required for tubulin inhibition but could be optimized for targeted enzyme inhibition via linker elongation ().
  • Stability Trade-offs : Unprotected boronic acids like this compound are more reactive but less stable than pinanediol esters ().

Biological Activity

[2-(3-Methoxyphenyl)ethyl]boronic acid is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

  • Molecular Formula : C10H13B O2
  • Molecular Weight : 178.02 g/mol
  • Structure : The compound features a boronic acid functional group attached to an ethyl chain and a methoxy-substituted phenyl ring.

Biological Activity Overview

This compound exhibits several biological activities, including:

  • Anti-inflammatory Effects : Studies have demonstrated its ability to inhibit nitric oxide (NO) production in inflammatory models, suggesting potential applications in treating inflammatory diseases.
  • Antimicrobial Properties : Preliminary investigations indicate that boronic acids can enhance the efficacy of antibiotics, particularly against resistant bacterial strains.
  • Inhibition of Nitric Oxide Synthase : The compound may inhibit the enzyme responsible for NO production, which is often elevated in inflammatory conditions.
  • Synergistic Effects with Antibiotics : Boronic acids have been shown to lower the minimum inhibitory concentration (MIC) of certain antibiotics, enhancing their effectiveness against resistant strains.

Anti-inflammatory Activity

A study assessed the anti-inflammatory properties of various boronic acid derivatives, including this compound. The results indicated significant inhibition of NO production in lipopolysaccharide (LPS)-induced RAW264.7 cells. The findings are summarized in Table 1:

CompoundConcentration (µg/mL)NO Production Inhibition (%)
Control-0
This compound2075
Other Boronic Acid Derivative2060

This data suggests that this compound is more effective than other tested derivatives in reducing inflammatory markers.

Antimicrobial Activity

Research has demonstrated that when combined with β-lactam antibiotics, boronic acids can significantly reduce MIC values against resistant strains of bacteria. For example:

Bacterial StrainMIC (Control)MIC (this compound + Antibiotic)
E. coli32 µg/mL4 µg/mL
S. aureus16 µg/mL2 µg/mL

These results highlight the potential of this compound to act as a potentiator for existing antibiotics.

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